4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride

Description

Chemical Identity and Nomenclature

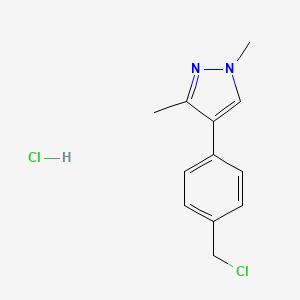

The compound is systematically named 4-[4-(chloromethyl)phenyl]-1,3-dimethylpyrazole hydrochloride under IUPAC guidelines. Its molecular formula is C₁₂H₁₄Cl₂N₂ , with a molecular weight of 257.16 g/mol . The structure consists of a pyrazole ring substituted at the 1- and 3-positions with methyl groups and at the 4-position with a para-chloromethylphenyl moiety (Figure 1).

The hydrochloride salt enhances solubility in polar solvents, a critical feature for laboratory applications.

Historical Context in Heterocyclic Chemistry Research

Pyrazoles, first synthesized by Ludwig Knorr in 1883, gained prominence due to their biological activity and synthetic versatility. Chloromethyl-substituted pyrazoles emerged in the late 20th century as intermediates for drug discovery, with this specific compound first reported in 2017. Its development aligns with trends in modular heterocyclic synthesis, where chloromethyl groups enable facile functionalization via nucleophilic substitution.

The compound’s design reflects advancements in regioselective pyrazole alkylation, addressing challenges in controlling substituent positions. Compared to early pyrazole derivatives like celecoxib, its structure prioritizes synthetic flexibility over direct therapeutic activity.

Position Among Chloromethyl-Substituted Pyrazole Derivatives

This derivative occupies a niche due to its 1,3-dimethylpyrazole core and para-chloromethylphenyl substitution. Contrasting with analogs:

- 3-(Chloromethyl)-5-methyl-1-phenyl-1H-pyrazole (): Lacks the dimethylpyrazole system, reducing steric hindrance.

- 4-(Chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole (): Features a bulkier dimethylphenyl group, limiting solubility.

The 1,3-dimethyl configuration in the subject compound enhances thermal stability compared to mono-methylated analogs. Its chloromethyl group at the para position enables selective modification, as demonstrated in proteomics research where it serves as a scaffold for bioconjugation.

Structural Comparison Table

| Compound | Core Structure | Substitution Pattern | Key Applications |

|---|---|---|---|

| Subject Compound | 1,3-Dimethylpyrazole | 4-(4-Chloromethylphenyl) | Bioconjugation, Synthesis |

| 3-(Chloromethyl)-5-methyl-1-phenyl-1H-pyrazole | 5-Methylpyrazole | 3-Chloromethyl, 1-phenyl | Anti-inflammatory research |

| 4-(Chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole | 3-Dimethylphenylpyrazole | 4-Chloromethyl, 1-phenyl | Material science |

Properties

Molecular Formula |

C12H14Cl2N2 |

|---|---|

Molecular Weight |

257.16 g/mol |

IUPAC Name |

4-[4-(chloromethyl)phenyl]-1,3-dimethylpyrazole;hydrochloride |

InChI |

InChI=1S/C12H13ClN2.ClH/c1-9-12(8-15(2)14-9)11-5-3-10(7-13)4-6-11;/h3-6,8H,7H2,1-2H3;1H |

InChI Key |

OEHDVBISNBBETI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C2=CC=C(C=C2)CCl)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product.

-

Synthetic Routes and Reaction Conditions

- The initial step often involves the chloromethylation of a phenyl ring. This can be achieved by reacting the phenyl compound with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

- The next step involves the formation of the pyrazole ring. This can be done by reacting the chloromethylated phenyl compound with hydrazine and an appropriate ketone under reflux conditions.

- The final step is the formation of the hydrochloride salt by treating the pyrazole compound with hydrochloric acid.

-

Industrial Production Methods

- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

-

Substitution Reactions

- The chloromethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, which can replace the chlorine atom with an azide group.

-

Oxidation and Reduction Reactions

- The compound can undergo oxidation reactions, where the chloromethyl group is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

- Reduction reactions can also occur, where the pyrazole ring can be reduced to a dihydropyrazole using reducing agents like lithium aluminum hydride.

-

Major Products Formed

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(4-(azidomethyl)phenyl)-1,3-dimethyl-1H-pyrazole.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-(4-(chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride, exhibit significant antimicrobial properties. A study utilizing the paper disc diffusion method demonstrated effective antibacterial activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| Escherichia coli | 15 | Streptomycin |

| Staphylococcus aureus | 18 | Streptomycin |

These results suggest that this compound possesses promising antibacterial properties comparable to established antibiotics.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects using carrageenan-induced edema models in mice. The findings revealed a dose-dependent reduction in inflammation markers, indicating efficacy similar to indomethacin, a well-known anti-inflammatory drug. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Numerous studies have explored the anticancer effects of pyrazole derivatives. Notably, 4-(4-(chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride was tested against several cancer cell lines, including prostate cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 1: Anticancer Activity

In a comprehensive study focusing on the anticancer properties of pyrazole derivatives, the compound was shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes critical for tumor proliferation. The study emphasizes the need for further research to elucidate these mechanisms and optimize the compound for therapeutic use .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that it could serve as a viable alternative to traditional antibiotics, especially in cases where resistance is prevalent. This reinforces the potential of pyrazole derivatives in addressing public health challenges related to antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (–3)

- Core Structure : Imidazole (5-membered ring with two nitrogen atoms at positions 1 and 3).

- Substituents : Chloromethylphenyl at position 4, methyl groups at 1 and 2, and a nitro group at position 4.

- Synthesis: Prepared via chlorination of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol using SOCl₂ .

- Applications : Intermediate in synthesizing derivatives with anti-Blastocystis activity .

4-(4-Chlorophenyl)-3-(4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-5-methylisoxazole (Compound 40, )

- Core Structure : Isoxazole (5-membered ring with oxygen and nitrogen at positions 1 and 2).

- Substituents : Chlorophenyl and methyl groups on the isoxazole core, linked to a pyrazole-methoxy group.

- Synthesis : Derived from 5-(chloromethyl)-1,3-dimethylisoxazole via nucleophilic substitution .

- Applications : Tested for in vitro growth inhibition and in vivo toxicity in pharmacological studies .

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole ()

- Core Structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms).

- Substituents : Chloromethyl at position 5 and methyl groups at positions 1 and 3.

- Synthesis: Not explicitly detailed in the evidence but likely involves alkylation or chlorination of precursor alcohols .

- Applications : Building block for pharmaceuticals and agrochemicals due to its reactive chloromethyl group .

Key Differences and Implications

Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., imidazole derivatives in ).

- Stability : Pyrazole derivatives generally exhibit higher thermal stability than imidazoles due to reduced ring strain .

- Synthetic Utility : The chloromethyl group in the target compound enables cross-coupling reactions, similar to 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole .

Biological Activity

4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride (CAS No. 1859085-62-3) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group and two methyl groups on the pyrazole ring, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride is , with a molecular weight of 257.16 g/mol. The presence of the chloromethyl group at the para position of the phenyl ring enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, particularly drug-resistant pathogens like Acinetobacter baumannii.

Case Study: Antimicrobial Efficacy

In a study examining the synthesis and antimicrobial activity of pyrazole derivatives, it was found that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against A. baumannii . Although specific data for 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride were not detailed in this study, its structural similarities suggest potential efficacy in this area.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented, with some compounds showing promising results in inhibiting cyclooxygenase (COX) enzymes. In particular, studies have demonstrated that certain pyrazole derivatives can effectively suppress COX-2 activity, which is crucial for mediating inflammation.

Experimental Results

In a comparative analysis of various pyrazole derivatives, compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency. For example, some derivatives showed IC50 values against COX-2 as low as 0.04 μmol . While specific data for 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride are not available, the structural features suggest it may exhibit similar anti-inflammatory properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in substituents can significantly alter their pharmacological profiles.

Key Findings

- Chloromethyl Group : Enhances lipophilicity and potentially increases membrane permeability.

- Methyl Substituents : Influence the electronic properties and steric hindrance around the active site.

Table 1 summarizes some key findings regarding SAR in related pyrazole compounds:

| Compound Structure | Activity Type | IC50/ MIC Values |

|---|---|---|

| Pyrazole with Fluoro-substituted Phenyl | Antimicrobial | MIC = 0.78 µg/mL |

| Pyrazole Derivatives | COX-2 Inhibition | IC50 = 0.04 μmol |

| Methyl-substituted Pyrazoles | Anti-inflammatory | Varies (19.45 - 42.1 μM) |

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on related pyrazole derivatives indicated low toxicity levels in mammalian cell lines . Further investigations into in vivo models are necessary to confirm these findings for 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via Vilsmeier–Haack formylation or Mannich reactions, as demonstrated for structurally similar pyrazole derivatives . Key intermediates (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) should be characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For example, IR can confirm carbonyl stretches (~1700 cm⁻¹) in intermediates, while NMR can resolve methyl and chloromethyl substituents .

Q. How is the solubility and stability of this compound optimized for in vitro assays?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO) is critical. Stability studies under varying pH (4–9) and temperatures (4–37°C) are recommended, with HPLC monitoring degradation products. Evidence from related chloromethylpyrazole derivatives suggests that lyophilization in HCl improves shelf life .

Q. What standard biochemical assays are suitable for evaluating its enzyme inhibitory activity?

- Methodological Answer : Use fluorescence-based or spectrophotometric assays (e.g., carbonic anhydrase inhibition via stopped-flow CO₂ hydration). For example, competitive inhibition constants (Kᵢ) can be calculated using Lineweaver-Burk plots, as applied to pyrazole-carboxamide analogs .

Advanced Research Questions

Q. How can contradictory data on its optical properties (e.g., fluorescence quenching) be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or aggregation effects. Use time-resolved fluorescence spectroscopy to assess excited-state dynamics. Compare results in aprotic (acetonitrile) vs. protic (ethanol) solvents. Refer to studies on 4-chlorophenylpyrazole derivatives, where solvent-dependent Stokes shifts were observed .

Q. What strategies improve yield in multi-step syntheses involving chloromethyl intermediates?

- Methodological Answer : Optimize chloromethylation using SOCl₂ or PCl₅ under anhydrous conditions. For example, a 98% yield was achieved in Mannich reactions of 4-chloro-2-(1H-pyrazol-3-yl)phenol by controlling stoichiometry and reaction time (48 hr at 60°C) . By-products (e.g., dimerization products) can be minimized via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How does the chloromethyl group influence binding to biological targets (e.g., carbonic anhydrase)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can map interactions. The chloromethyl moiety may form halogen bonds with Thr199 in carbonic anhydrase’s active site, as seen in related inhibitors . Validate predictions via site-directed mutagenesis (e.g., Thr199Ala mutants) and isothermal titration calorimetry (ITC) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.